1H-Benzimidazole,1-(5,6-dihydro-2H-pyran-2-yl)-,(S)-(9CI)
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Overview
Description
1H-Benzimidazole,1-(5,6-dihydro-2H-pyran-2-yl)-,(S)-(9CI) is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole,1-(5,6-dihydro-2H-pyran-2-yl)-,(S)-(9CI) typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Dihydropyran Ring: The dihydropyran ring can be introduced through a cyclization reaction involving an appropriate precursor, such as a hydroxyalkyl derivative, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole,1-(5,6-dihydro-2H-pyran-2-yl)-,(S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation Products: Oxidized derivatives of the benzimidazole and dihydropyran rings.
Reduction Products: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution Products: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1H-Benzimidazole,1-(5,6-dihydro-2H-pyran-2-yl)-,(S)-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,1-(5,6-dihydro-2H-pyran-2-yl)-,(S)-(9CI) involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The dihydropyran ring may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound without the dihydropyran ring.
1H-Benzimidazole,1-(2-hydroxyethyl)-: A derivative with a hydroxyethyl group instead of the dihydropyran ring.
1H-Benzimidazole,1-(4-methylphenyl)-: A derivative with a methylphenyl group.
Uniqueness
1H-Benzimidazole,1-(5,6-dihydro-2H-pyran-2-yl)-,(S)-(9CI) is unique due to the presence of the dihydropyran ring, which enhances its chemical properties and potential applications. This structural modification can lead to improved biological activity and selectivity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[(6S)-3,6-dihydro-2H-pyran-6-yl]benzimidazole |
InChI |
InChI=1S/C12H12N2O/c1-2-6-11-10(5-1)13-9-14(11)12-7-3-4-8-15-12/h1-3,5-7,9,12H,4,8H2/t12-/m0/s1 |
InChI Key |
QGTCNVJGIZRKGF-LBPRGKRZSA-N |
Isomeric SMILES |
C1CO[C@@H](C=C1)N2C=NC3=CC=CC=C32 |
Canonical SMILES |
C1COC(C=C1)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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